molecular formula C21H23N3 B6453649 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549063-99-0

1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6453649
CAS No.: 2549063-99-0
M. Wt: 317.4 g/mol
InChI Key: SSKRTIGXTNVPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the diphenylmethyl group adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step reactions. One common method starts with the preparation of 1-(diphenylmethyl)azetidin-3-ol, which is then subjected to various chemical transformations to introduce the pyrazole ring and other functional groups. The reaction conditions often involve the use of solvents like acetonitrile and reagents such as triethylamine and methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.

Scientific Research Applications

1-{[1-(Diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyrazole derivatives, such as:

Uniqueness

What sets 1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole apart is its unique combination of the azetidine and pyrazole rings, along with the diphenylmethyl group. This structural arrangement can confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(1-benzhydrylazetidin-3-yl)methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3/c1-17-12-22-24(13-17)16-18-14-23(15-18)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKRTIGXTNVPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.